![molecular formula C8H5BrN2O B7968802 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7968802.png)
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C, CuI)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridines
Oxidation: 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 5-Bromoimidazo[1,2-a]pyridine-3-methanol
科学研究应用
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine atom instead of bromine.
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical modifications and applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the aldehyde group provides a versatile functional handle for further transformations .
属性
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFYFXXTLPBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
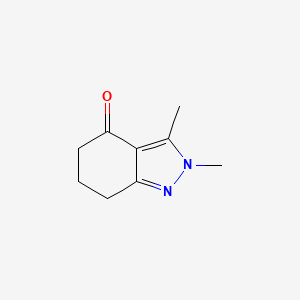
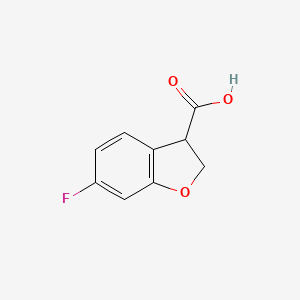
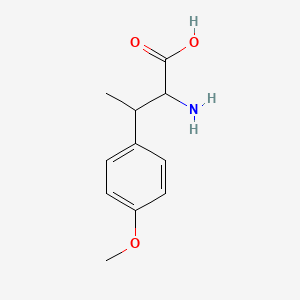
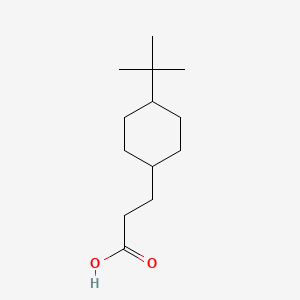
![6-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7968753.png)

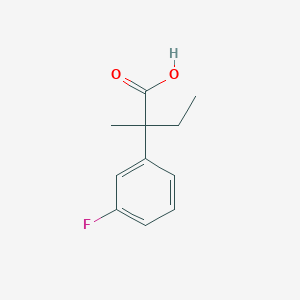
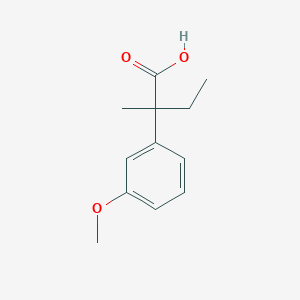
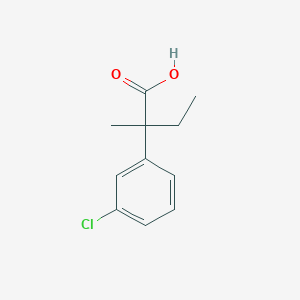
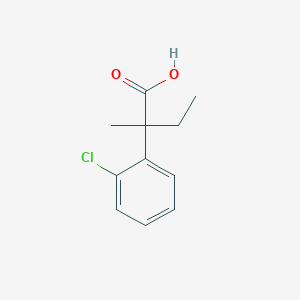
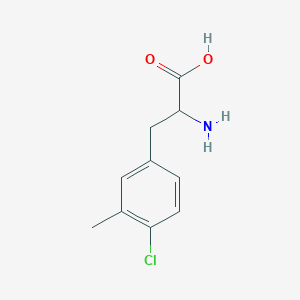
![3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968791.png)
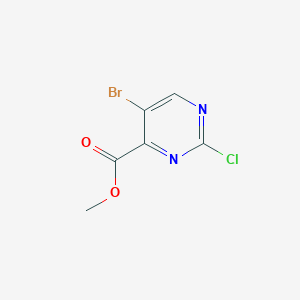
![5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7968811.png)
